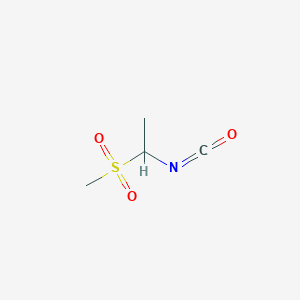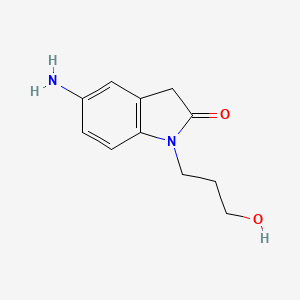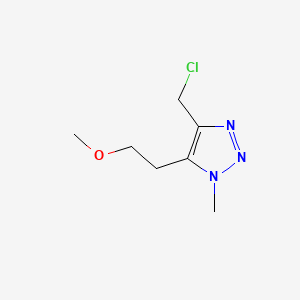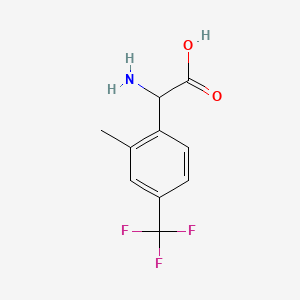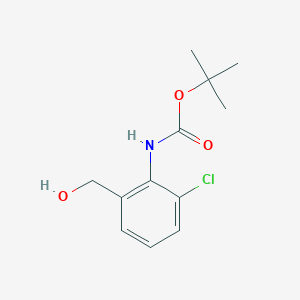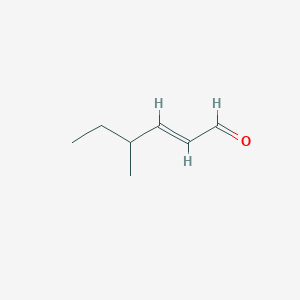
4-Methylhex-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylhex-2-enal is an organic compound with the molecular formula C7H12O It is an aldehyde with a double bond located at the second carbon atom and a methyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylhex-2-enal can be synthesized through various synthetic routes. One common method involves the aldol condensation of 4-methylpentanal with acetaldehyde. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, this compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methylhex-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylhex-2-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 4-methylhex-2-enol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions
Major Products Formed
Oxidation: 4-Methylhex-2-enoic acid
Reduction: 4-Methylhex-2-enol
Substitution: Products depend on the nucleophile used (e.g., amines, alcohols)
Scientific Research Applications
4-Methylhex-2-enal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methylhex-2-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, resulting in various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-hexene: An isomer with a double bond at the second carbon atom but lacking the aldehyde group.
4-Methylhex-2-enoic acid: The oxidized form of 4-Methylhex-2-enal.
4-Methylhex-2-enol: The reduced form of this compound.
Uniqueness
This compound is unique due to its specific structure, which includes both an aldehyde group and a double bond
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(E)-4-methylhex-2-enal |
InChI |
InChI=1S/C7H12O/c1-3-7(2)5-4-6-8/h4-7H,3H2,1-2H3/b5-4+ |
InChI Key |
PKOVRWKTLYBDGH-SNAWJCMRSA-N |
Isomeric SMILES |
CCC(C)/C=C/C=O |
Canonical SMILES |
CCC(C)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


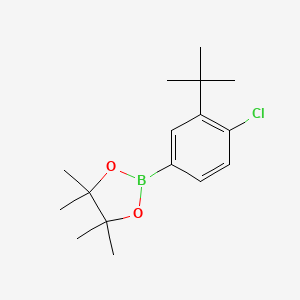

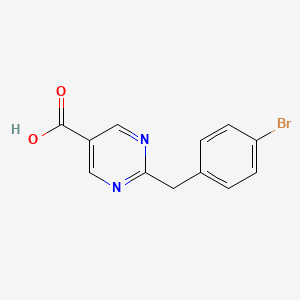
![1-[1-(4-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13546459.png)

